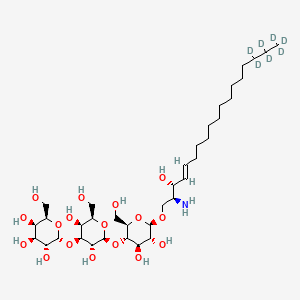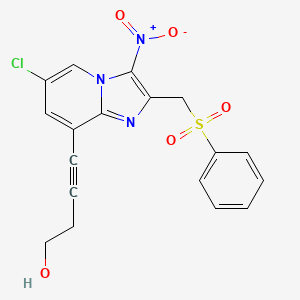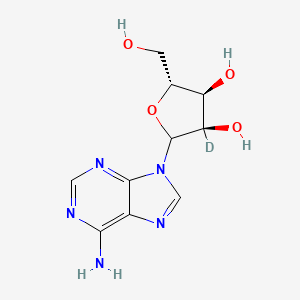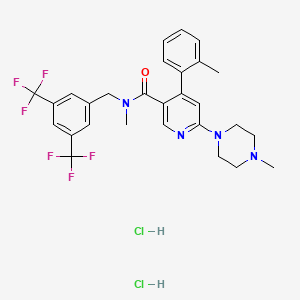
Imnopitant dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imnopitant dihydrochloride is a neurokinin NK1 receptor antagonist. It is primarily used in scientific research for its ability to inhibit the activity of the neurokinin 1 receptor, which is involved in various physiological processes, including pain perception, stress responses, and inflammation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Imnopitant dihydrochloride involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. The detailed synthetic route is proprietary, but it generally involves the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: Imnopitant dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Imnopitant dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a tool to study the neurokinin 1 receptor and its role in various chemical processes.
Biology: It is used to investigate the physiological and pathological roles of the neurokinin 1 receptor in biological systems.
Medicine: It is used in preclinical studies to explore its potential therapeutic effects in conditions such as pain, anxiety, and inflammation.
Industry: It is used in the development of new drugs and therapeutic agents targeting the neurokinin 1 receptor
Mecanismo De Acción
Imnopitant dihydrochloride exerts its effects by binding to and inhibiting the neurokinin 1 receptor. This receptor is a G-protein-coupled receptor that is activated by the neuropeptide substance P. By blocking the receptor, this compound prevents the downstream signaling pathways that lead to physiological responses such as pain perception and inflammation .
Comparación Con Compuestos Similares
Netupitant: Another neurokinin 1 receptor antagonist used in the prevention of chemotherapy-induced nausea and vomiting.
Uniqueness: Imnopitant dihydrochloride is unique in its specific binding affinity and selectivity for the neurokinin 1 receptor, making it a valuable tool in research and potential therapeutic applications .
Propiedades
Número CAS |
290296-52-5 |
|---|---|
Fórmula molecular |
C28H30Cl2F6N4O |
Peso molecular |
623.5 g/mol |
Nombre IUPAC |
N-[[3,5-bis(trifluoromethyl)phenyl]methyl]-N-methyl-4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridine-3-carboxamide;dihydrochloride |
InChI |
InChI=1S/C28H28F6N4O.2ClH/c1-18-6-4-5-7-22(18)23-15-25(38-10-8-36(2)9-11-38)35-16-24(23)26(39)37(3)17-19-12-20(27(29,30)31)14-21(13-19)28(32,33)34;;/h4-7,12-16H,8-11,17H2,1-3H3;2*1H |
Clave InChI |
JKPTWBPXULAOMW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=CC(=NC=C2C(=O)N(C)CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



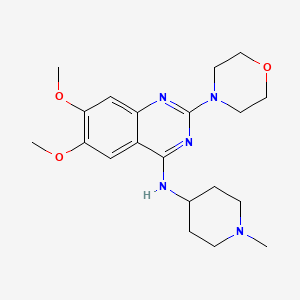
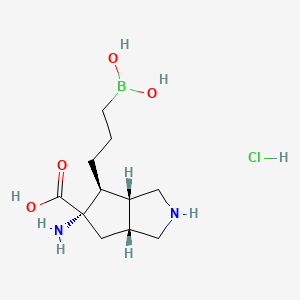
![N-[(2S,3S,4R,5R,6R)-4,5-dihydroxy-2,6-bis(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B12408692.png)

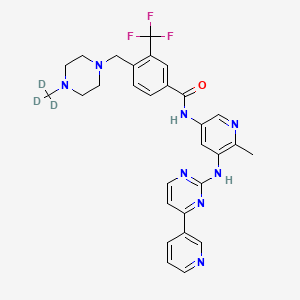

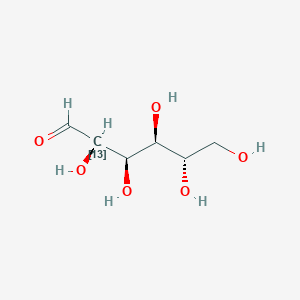
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one](/img/structure/B12408725.png)

